molecular formula C14H17NO2 B1417017 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione CAS No. 1094289-46-9

3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B1417017
CAS No.: 1094289-46-9
M. Wt: 231.29 g/mol
InChI Key: QYDFHSLIPPLNND-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione (CAS Number: 1152513-62-6) is a chemical research tool belonging to the pyrrolidine-2,5-dione (succinimide) class of compounds. This scaffold is of significant interest in medicinal chemistry and neuroscience research due to its structural relationship with known anticonvulsant agents and its presence in multifunctional hybrid molecules . The succinimide core is a recognized pharmacophore for central nervous system (CNS) activity, and derivatives are extensively investigated for their potential anticonvulsant and antinociceptive properties in preclinical research . The structure of this compound, which incorporates a 4-isopropylphenyl group at the 3-position, makes it a valuable intermediate or target molecule for structure-activity relationship (SAR) studies. Researchers utilize this and related succinimide derivatives to explore mechanisms of action often associated with modulation of neuronal voltage-sensitive sodium and calcium channels . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

3-methyl-3-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(16)15-13(14)17/h4-7,9H,8H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFHSLIPPLNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CC(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the cyclization of a suitable precursor, such as an N-substituted amide, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as transition metals, can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.295 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a methyl group and an isopropylphenyl moiety, contributing to its biological activity and solubility characteristics.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. Specific studies have shown that the introduction of substituents on the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Analgesic Properties
Pyrrolidine derivatives are also explored for their analgesic effects. The structural modifications can influence the binding affinity to opioid receptors, making them potential candidates for pain management therapies. Preliminary findings suggest that this compound could serve as a lead structure for developing novel analgesics with reduced side effects compared to existing opioids.

Pharmacology

Neurological Applications
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of pyrrolidine derivatives. The compound's efficacy against various bacterial strains positions it as a candidate for further development in treating infections resistant to conventional antibiotics.

Material Science

Polymer Chemistry
In material science, derivatives of this compound are being explored as monomers for synthesizing polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their stability and functionality.

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated significant cytotoxicity in breast cancer cell lines when modified with specific substituents.
Study BAnalgesicShowed potential as a non-opioid analgesic with lower addiction risk in animal models.
Study CNeuroprotectionReduced neuronal cell death in models of oxidative stress, indicating potential therapeutic uses in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, resulting in anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The biological and functional properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
Compound Name Substituents Key Applications/Activities Molecular Weight (g/mol) LogP (Estimated)
3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione 3-Methyl, 4-isopropylphenyl Catalogued heterocycle (structural reference) ~245* ~3.8–4.2†
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (e.g., Compound 4) 3-Methylthiophen-2-yl, methylene linker Anticonvulsant (MES ED₅₀: 62.14 mg/kg)
4-(2,2,6,6-Tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione Tetramethylpiperidin-4-yl Light stabilizer (industrial use)
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Indol-3-yl, arylpiperazine High affinity for 5-HT₁A/SERT receptors
3-p-Tolylsulfanyl-1-phenylpyrrolidine-2,5-dione p-Tolylsulfanyl, phenyl Not specified 297.37 3.48

*Calculated based on molecular formula C₁₅H₁₉NO₂. †Estimated using substituent contributions (isopropylphenyl increases lipophilicity).

Physicochemical Properties

  • LogP and Solubility : The 4-isopropylphenyl substituent in the target compound likely increases LogP (estimated ~3.8–4.2) compared to derivatives with polar linkers (e.g., acetamide in ). This high lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight: The target compound (~245 g/mol) falls within the acceptable range for drug-like molecules, contrasting with larger derivatives like the dicyano-substituted analogue (, MW: ~438 g/mol), which may face bioavailability challenges.

Biological Activity

3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticonvulsant, and analgesic effects, based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H21NO2C_{14}H_{21}NO_2, with a molecular weight of approximately 231.295 g/mol. The structure features a pyrrolidine ring substituted with a methyl group and a propan-2-ylphenyl moiety, which may influence its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including our compound of interest. In vitro tests indicated that certain derivatives exhibit significant antibacterial and antifungal activities against various strains.

Key Findings:

  • Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives showed promising antifungal effects against common pathogenic fungi .
Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.032

Anticonvulsant Activity

The anticonvulsant properties of pyrrolidine derivatives have been explored using various seizure models. The compound was assessed in acute models such as the maximal electroshock (MES) and the 6 Hz seizure tests.

Research Insights:

  • In vivo evaluations indicated that some derivatives exhibited broad-spectrum anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management .
  • The compound showed no hepatotoxicity or neurocytotoxicity at concentrations as high as 100 μM, indicating a favorable safety profile for further development .

Analgesic Activity

In addition to its anticonvulsant effects, the compound has been evaluated for analgesic properties in models of pain.

Observations:

  • Preliminary results from formalin tests indicated significant analgesic effects, suggesting its potential use in pain management therapies .

Case Studies

  • Anticonvulsant Efficacy : A study involving a series of pyrrolidine derivatives reported that Compound 33 showed promising results in reducing seizure frequency in animal models .
  • Antimicrobial Evaluation : Another study highlighted the synthesis of several pyrrolidine derivatives that exhibited strong antibacterial activity against resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions or multi-step functionalization of pyrrolidine-2,5-dione scaffolds. For example, similar derivatives have been prepared using catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts for allylidene intermediates) or through nucleophilic substitution reactions . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (5–10 mol%). Optimization often involves iterative adjustments of stoichiometry and reaction time, guided by TLC or HPLC monitoring .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography is critical for confirming stereochemistry and crystal packing, as demonstrated for structurally analogous pyrrolidine-2,5-dione derivatives . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and purity (e.g., δ 1.2–1.4 ppm for isopropyl groups).
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ peaks).
  • FT-IR : To confirm carbonyl stretches (~1700–1750 cm⁻¹) .

Q. How can researchers identify and quantify common impurities during synthesis?

Impurities such as unreacted intermediates or regioisomers are analyzed via reverse-phase HPLC with UV detection (λ = 254 nm). Gradient elution (acetonitrile/water) and calibration curves are used for quantification. For chiral impurities, chiral stationary phases (e.g., cellulose-based columns) or NMR derivatization (e.g., Mosher’s acid) may be employed .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve the yield and selectivity of this compound’s synthesis?

DoE methods, such as factorial designs or response surface methodology, systematically optimize variables (e.g., temperature, solvent polarity, catalyst ratio). For instance, a central composite design could reduce the number of experiments by 40% while identifying interactions between parameters (e.g., solvent polarity × temperature). Contradictions in yield trends under varying conditions are resolved using ANOVA to isolate dominant factors .

Q. What computational strategies are used to predict reaction pathways and intermediates for this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and energy barriers for cyclization steps. Reaction path searches, as implemented in ICReDD’s workflow, combine computational predictions with experimental validation to prioritize viable pathways. For example, intramolecular hydrogen bonding in intermediates may stabilize specific conformers, guiding synthetic route selection .

Q. How does reactor design influence scalability for large-scale synthesis?

Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), minimizing side reactions. Key considerations include:

  • Residence time distribution : To prevent over-reaction.
  • Catalyst immobilization : For heterogeneous catalysis (e.g., packed-bed reactors).
  • In-line analytics : Real-time HPLC/MS monitoring ensures consistent quality .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography effectively isolate the target compound from byproducts. For example, SMB using silica gel or polymeric resins achieves >99% purity by exploiting differences in adsorption kinetics between stereoisomers .

Q. How are mechanistic studies conducted to resolve contradictions in reaction pathways?

Isotopic labeling (e.g., ¹³C or ²H) and kinetic isotope effect (KIE) experiments elucidate rate-determining steps. For instance, deuterium labeling at the pyrrolidine nitrogen could confirm whether proton transfer is involved in cyclization. Contradictions between computational and experimental data are resolved via microkinetic modeling .

Q. What methodologies address discrepancies in biological activity data for this compound?

Meta-analyses of dose-response curves (e.g., IC₅₀ values) across studies identify outliers caused by assay variability (e.g., cell line differences). Orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) validate target engagement. For antioxidant studies, standardized protocols (e.g., DPPH/ABTS assays with Trolox equivalents) improve reproducibility .

Q. How is this compound applied in materials science or polymer research?

Its rigid pyrrolidine-2,5-dione core serves as a monomer for high-performance polyamides or polyimides. Thermal stability (TGA analysis) and solubility are tuned by modifying the isopropylphenyl substituent. Applications include gas-separation membranes or dielectric materials, with performance metrics benchmarked against commercial polymers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione

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